molecular formula C30H37FN8O4 B10755977 N-[(2R)-2,3-dihydroxypropyl]-5-fluoro-2-{[2-({2-methoxy-4-[4-(propan-2-yl)piperazin-1-yl]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzamide

N-[(2R)-2,3-dihydroxypropyl]-5-fluoro-2-{[2-({2-methoxy-4-[4-(propan-2-yl)piperazin-1-yl]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzamide

Cat. No.: B10755977
M. Wt: 592.7 g/mol
InChI Key: SAWLOYCVNOMZOQ-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of GSK1392956A involves several steps, including the amidation reaction between specific precursors. The reaction conditions typically involve the use of coupling agents, bases, and solvents at room temperature for a duration of 1 to 2 hours . Industrial production methods for this compound are designed to ensure high purity and yield, making it suitable for large-scale applications.

Chemical Reactions Analysis

GSK1392956A undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

GSK1392956A has a wide range of scientific research applications, including:

Mechanism of Action

GSK1392956A exerts its effects by inhibiting specific kinases, including insulin-like growth factor 1 receptor, insulin receptor, and protein tyrosine kinase 2 beta. These kinases play crucial roles in cellular signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these kinases, GSK1392956A can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

GSK1392956A is unique in its ability to inhibit multiple kinases simultaneously, making it a valuable tool in cancer research. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specificity and potency, highlighting the uniqueness of GSK1392956A in targeting multiple kinases.

Properties

Molecular Formula

C30H37FN8O4

Molecular Weight

592.7 g/mol

IUPAC Name

N-[(2R)-2,3-dihydroxypropyl]-5-fluoro-2-[[2-[2-methoxy-4-(4-propan-2-ylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide

InChI

InChI=1S/C30H37FN8O4/c1-18(2)38-10-12-39(13-11-38)20-5-7-25(26(15-20)43-3)35-30-36-27-22(8-9-32-27)28(37-30)34-24-6-4-19(31)14-23(24)29(42)33-16-21(41)17-40/h4-9,14-15,18,21,40-41H,10-13,16-17H2,1-3H3,(H,33,42)(H3,32,34,35,36,37)/t21-/m1/s1

InChI Key

SAWLOYCVNOMZOQ-OAQYLSRUSA-N

Isomeric SMILES

CC(C)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C=C(C=C5)F)C(=O)NC[C@H](CO)O)OC

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C=C(C=C5)F)C(=O)NCC(CO)O)OC

Origin of Product

United States

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